5-(3-Methoxyphenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBRJDPUURFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602381 | |
| Record name | 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97000-30-1 | |
| Record name | 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97000-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 3 Methoxyphenyl Nicotinic Acid and Its Structural Analogs
Established Synthetic Pathways for Substituted Nicotinic Acids
The creation of the fundamental pyridine (B92270) ring of nicotinic acid can be achieved through several reliable methods, each offering distinct advantages in terms of starting materials and reaction conditions.
Multicomponent Condensation Approaches for Pyridine Ring Formation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as the pyridine ring. taylorfrancis.combohrium.comresearchgate.net These reactions are valued for their atom economy and ability to generate molecular diversity. bohrium.comacsgcipr.org
One of the most well-known MCRs for pyridine synthesis is the Hantzsch pyridine synthesis . wikipedia.org This reaction typically involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Variations of the Hantzsch synthesis exist, including three-component approaches that lead directly to the pyridine ring. taylorfrancis.com
Another significant multicomponent approach is the Guareschi-Thorpe reaction , which also constructs the pyridine ring through a series of condensation and cyclization steps. acsgcipr.org These MCRs can be performed using various catalysts, including metal catalysts and even environmentally friendly options like ionic liquids. acsgcipr.orgwikipedia.org Microwave-assisted MCRs have also been shown to accelerate reaction times and improve yields. bohrium.comacsgcipr.org
| Reaction | Key Reactants | Initial Product | Key Features |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | β-keto ester, aldehyde, ammonia/ammonium acetate | Dihydropyridine | Well-established, often requires a subsequent oxidation step. wikipedia.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, β-dicarbonyl compound, ammonia | Substituted Pyridine | Direct formation of the aromatic pyridine ring. acsgcipr.org |
Catalytic Oxidation of Nicotinic Acid Precursors
The oxidation of substituted pyridines is a direct and widely used method for the synthesis of nicotinic acids. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.
Common precursors for this method include alkyl-substituted pyridines, such as 3-methylpyridine (B133936) (3-picoline) and 5-ethyl-2-methylpyridine (B142974). nih.govmdpi.com The oxidation can be carried out in either the liquid or gas phase. nih.govoaepublish.com
In the liquid phase, oxidizing agents like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), and oxygen have been employed, often in the presence of metal catalysts. nih.govmdpi.comoaepublish.com For instance, the oxidation of 3-picoline with nitric acid has been a commercial process. nih.gov More environmentally benign approaches utilize H₂O₂ with catalysts like copper-based zeolites. oaepublish.comresearchgate.net The Amoco catalytic system, which uses cobalt and manganese salts with a bromide source, is effective for the oxidation of alkylaromatic compounds with oxygen or air. mdpi.com
Gas-phase oxidation typically involves passing the precursor over a heterogeneous catalyst at elevated temperatures. oaepublish.com While effective, this method can require harsh conditions. oaepublish.com
| Precursor | Oxidizing Agent | Catalyst/Conditions | Key Findings |
|---|---|---|---|
| 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | Liquid phase, high temperature and pressure | An early industrial method. nih.gov |
| 3-Methylpyridine (3-Picoline) | Nitric Acid (HNO₃) | Liquid phase, high temperature and pressure | A patented process for nicotinic acid production. nih.gov |
| 3-Methylpyridine (3-Picoline) | Hydrogen Peroxide (H₂O₂) | Cu-based zeolite | A greener approach with high catalytic performance. oaepublish.comresearchgate.net |
| 3-Pyridinemethanol | Visible Light/Activating Agent | Ag/ZnO/graphene nanocomposite | High yield of nicotinic acid under mild conditions. researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Arylation Strategies
The introduction of an aryl group, such as the 3-methoxyphenyl (B12655295) group, at the 5-position of the pyridine ring is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose. libretexts.org
This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of 5-(3-methoxyphenyl)nicotinic acid, this would typically involve the reaction of a 5-halonicotinic acid derivative with 3-methoxyphenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org A variety of palladium precursors, ligands, and bases can be used to optimize the reaction for specific substrates. libretexts.orgnih.gov This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. youtube.com
Derivatization Strategies of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. A common and effective strategy involves the use of nicotinic acid hydrazide as a key intermediate.
Synthesis via Nicotinic Acid Hydrazide Intermediates
Nicotinic acid can be converted to its corresponding hydrazide, which serves as a versatile building block for further chemical transformations. nih.govum.edu.my The synthesis of nicotinic acid hydrazide is typically achieved by reacting a nicotinic acid ester or acid chloride with hydrazine (B178648) hydrate (B1144303). nih.govum.edu.my For instance, nicotinic acid can be treated with phosphorus pentachloride to form nicotinoyl chloride, which then reacts with hydrazine hydrate to yield nicotinic acid hydrazide. um.edu.my
Formation of Acylhydrazones and their Cyclization
Nicotinic acid hydrazide readily reacts with aldehydes and ketones to form acylhydrazones, also known as Schiff bases. researchgate.net This condensation reaction is often carried out in an alcohol solvent, sometimes with a catalytic amount of acid. um.edu.my The resulting acylhydrazones are stable compounds that can be isolated and characterized.
These acylhydrazones are valuable intermediates for the synthesis of various heterocyclic compounds through cyclization reactions. nih.gov For example, reaction with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazoline derivatives. nih.gov Other reagents can be used to form different heterocyclic rings, such as thiazolidinones or azetidinones. um.edu.my
| Intermediate | Reactant | Product | Reaction Type |
|---|---|---|---|
| Nicotinic Acid Hydrazide | Aldehyde/Ketone | Acylhydrazone (Schiff Base) | Condensation. um.edu.myresearchgate.net |
| Acylhydrazone | Acetic Anhydride | 1,3,4-Oxadiazoline | Cyclization. nih.gov |
| Acylhydrazone | Thioglycolic Acid | Thiazolidinone | Cyclization. um.edu.my |
Preparation of Schiff Bases and Thiazolidinone Derivatives
The synthesis of Schiff bases and thiazolidinone derivatives from this compound involves multi-step reaction sequences, creating complex heterocyclic structures.
The formation of Schiff bases, or imines, typically begins with the conversion of the carboxylic acid group of this compound into a more reactive species, such as an acid chloride or an ester. This activated intermediate can then react with a primary amine. For instance, the acid can be treated with thionyl chloride to yield the corresponding acid chloride. Subsequent reaction with a primary amine, often in the presence of a base to neutralize the HCl byproduct, leads to the formation of an amide. The amide can then be made to react with an aldehyde or ketone to form the Schiff base. jmchemsci.comjmchemsci.com Another approach involves the reaction of a carbohydrazide (B1668358) derivative with an appropriate aldehyde. jmchemsci.comjmchemsci.com The general reaction for forming a Schiff base is the condensation of a primary amine with an aldehyde or ketone under acidic or basic conditions, or with heat. researchgate.netresearchgate.net
Thiazolidinone derivatives can be synthesized from the corresponding Schiff bases. A common method is the reaction of a Schiff base with thioglycolic acid. researchgate.netresearchgate.netnih.gov This reaction involves the cyclocondensation of the imine with the thiol-containing carboxylic acid, leading to the formation of the five-membered thiazolidinone ring. The reaction is often carried out in a solvent like benzene (B151609) or dioxane, sometimes with a catalyst. researchgate.netresearchgate.net
For example, a series of thiazolidin-4-ones were prepared by reacting benzylidenamino derivatives with thioglycolic acid in dry boiling benzene. researchgate.net The key step in this synthesis is the nucleophilic attack of the nitrogen atom of the imine on the carbonyl group of the carboxylic acid. researchgate.net
The following table outlines the synthesis of Schiff bases and thiazolidinone derivatives:
| Starting Material | Reagents | Product Type | Ref |
| This compound | 1. SOCl₂ 2. Primary Amine 3. Aldehyde/Ketone | Schiff Base | jmchemsci.comjmchemsci.com |
| Schiff Base | Thioglycolic Acid | Thiazolidinone | researchgate.netresearchgate.netnih.gov |
| Benzylidenamino derivatives | Thioglycolic Acid | Thiazolidin-4-ones | researchgate.net |
Introduction of Diverse Functional Groups through Esterification
Esterification is a key method for introducing a variety of functional groups into the this compound structure, thereby modifying its physicochemical properties. This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com
A common industrial method for producing nicotinic acid esters involves the direct reaction of nicotinic acid with a water-immiscible monohydroxy aliphatic alcohol at reflux temperature. google.com To drive the reaction towards completion, the water produced as a byproduct is continuously removed. google.com When using an alcohol with a boiling point above 200°C, an inert solvent with a boiling point between 135°C and 200°C, such as xylene, may be added to control the reaction temperature. google.com
The introduction of different ester groups can significantly impact the molecule's properties. For example, esterification can be used to attach alkyl, aryl, or other functionalized moieties, which can influence factors such as solubility, lipophilicity, and metabolic stability.
The following table summarizes the esterification of nicotinic acid:
| Reactants | Conditions | Product | Ref |
| Nicotinic acid, water-immiscible monohydroxy aliphatic alcohol (b.p. > 135°C) | Reflux, continuous water removal | Nicotinic acid ester | google.com |
| Nicotinic acid, water-immiscible monohydroxy aliphatic alcohol (b.p. > 200°C) | Reflux with inert solvent (e.g., xylene) | Nicotinic acid ester | google.com |
Site-Specific Modifications for Structure-Activity Relationship Elucidation
The systematic modification of the this compound scaffold is crucial for understanding its structure-activity relationship (SAR). This involves introducing various substituents at specific positions on the phenyl and pyridine rings to investigate their impact on biological activity.
SAR studies on related compounds have shown that the nature and position of substituents can dramatically influence their biological effects. For instance, in a series of triarylethylene analogues, the introduction of an amino group was found to be vital for enhancing antiproliferation and antimetastatic activities. nih.gov Similarly, the attachment of a methyl group to diarylamino-1,3,5-triazine analogues significantly increased their inhibitory potency against focal adhesion kinase (FAK), an enzyme involved in cell adhesion and migration. nih.gov
In the context of this compound, modifications could include:
Altering the methoxy (B1213986) group on the phenyl ring: Replacing it with other alkoxy groups, hydroxyl groups, or electron-withdrawing groups like halogens or nitro groups.
Modifying the carboxylic acid group: Converting it to amides, esters, or other bioisosteres to assess the importance of this functional group for biological activity.
For example, studies on arylpiperazine derivatives have demonstrated that the introduction of a trifluoromethyl group can impact binding affinity and selectivity for dopamine (B1211576) receptors. acs.org Furthermore, the incorporation of bicyclic heterocyclic functionalities has been shown to alter the affinity for these receptors. acs.org
The following table provides examples of site-specific modifications and their potential impact based on related studies:
| Modification Site | Substituent | Potential Impact | Ref |
| Phenyl Ring | Amino group | Enhanced antiproliferation and antimetastasis | nih.gov |
| Phenyl Ring | Methyl group | Increased inhibitory potency | nih.gov |
| Phenyl Ring | Trifluoromethyl group | Altered receptor binding affinity and selectivity | acs.org |
| Pyridine Ring | Bicyclic heterocycles | Altered receptor affinity | acs.org |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficient synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For related nicotinic acid syntheses, various catalysts and conditions have been explored. For instance, in a multi-component reaction to produce benzylpyrazolyl coumarin (B35378) and quinolinone derivatives, alum [KAl(SO4)2·12H2O] was found to be an effective and environmentally friendly catalyst when used with polyethylene (B3416737) glycol as a green solvent under microwave conditions. researchgate.net The optimization of this reaction showed that a 10 mole % of the catalyst at 100°C provided the highest yield of 97%. researchgate.net Varying the temperature or removing the catalyst significantly decreased the yield. researchgate.net
Industrial methods for nicotinic acid production often involve the oxidation of precursors like 5-ethyl-2-methylpyridine or 3-methylpyridine. nih.gov These processes are typically carried out at high temperatures and pressures using oxidizing agents like nitric acid. nih.gov For example, the oxidation of 3-methylpyridine with nitric acid at 260°C and 5-6 MPa resulted in an 89% yield of nicotinic acid. nih.gov
Enzymatic approaches are also gaining traction for nicotinic acid synthesis due to their high selectivity and mild reaction conditions. frontiersin.org For example, the biotransformation of 3-cyanopyridine (B1664610) to nicotinic acid has been optimized using immobilized bacterial cells, achieving high conversion rates. frontiersin.org
The following table summarizes optimized reaction conditions for related syntheses, which could inform the optimization of this compound synthesis:
| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield | Ref |
| Multi-component reaction | Alum (10 mol %) | Polyethylene glycol | 100°C | 97% | researchgate.net |
| Oxidation of 3-methylpyridine | Nitric acid | - | 260°C | 89% | nih.gov |
| Biotransformation of 3-cyanopyridine | Immobilized Alcaligenes faecalis cells | Tris buffer (pH 7.5) | 37°C | 100% conversion | frontiersin.org |
Structure Activity Relationship Sar and Molecular Design Principles for 5 3 Methoxyphenyl Nicotinic Acid Derivatives
Influence of the 5-Position Substitution on Biological Activity
The substituent at the 5-position of the nicotinic acid scaffold is a critical determinant of biological activity. The introduction of an aryl group at this position, as seen in 5-(3-methoxyphenyl)nicotinic acid, is a common strategy to enhance potency and modulate selectivity towards various biological targets. Research has shown that the nature of this substituent significantly impacts the compound's interaction with receptors and enzymes.
For instance, in the context of G-protein coupled receptor 109A (GPR109A), a key target for nicotinic acid and its derivatives, the presence of a 5-aryl or 5-alkyl group is a known feature of agonists. nih.gov The electronic and steric properties of the substituent at the 5-position can influence the binding affinity and efficacy of the compound. A study on 5-alkyl and 5-aryl-pyrazole-tetrazoles identified them as a new class of selective GPR109A agonists, highlighting the importance of the substituent at this position. nih.gov
Furthermore, modifications at the 5-position have been explored in the development of antimicrobial agents. In a series of novel nicotinic acid derivatives, substitutions at various positions, including the 5-position, were shown to influence their activity against Gram-positive bacteria. nih.gov For example, certain acylhydrazone derivatives of nicotinic acid demonstrated promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
The following table summarizes the influence of different substituents at the 5-position on the antimicrobial activity of nicotinic acid derivatives.
| Compound ID | 5-Position Substituent | Target Organism | Activity (MIC in µg/mL) |
| 13 | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 nih.gov |
| Acylhydrazone Derivative | Varied aryl aldehydes | Staphylococcus epidermidis ATCC 12228 | 1.95 - 15.62 nih.gov |
| 25 | 5-nitrofuran (as part of a 1,3,4-oxadiazoline ring) | Bacillus subtilis ATCC 6633 | 7.81 nih.gov |
| 25 | 5-nitrofuran (as part of a 1,3,4-oxadiazoline ring) | Staphylococcus aureus ATCC 6538 | 7.81 nih.gov |
Role of the 3-Methoxyphenyl (B12655295) Moiety in Ligand-Target Interactions
The 3-methoxyphenyl group in this compound plays a crucial role in the molecule's interaction with its biological targets. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the electronic distribution of the phenyl ring and participate in hydrogen bonding. Its position at the meta-position of the phenyl ring is also significant for orienting the molecule within the binding pocket of a receptor or enzyme.
The orientation of the 3-methoxyphenyl group relative to the nicotinic acid core is critical for establishing favorable interactions with the target protein. These interactions can include hydrophobic interactions between the phenyl ring and nonpolar amino acid residues, as well as hydrogen bonds involving the methoxy group's oxygen atom. The specific placement of the methoxy group at the 3-position can dictate the optimal binding conformation and, consequently, the biological potency.
Conformational Analysis and Stereochemical Considerations in this compound Derivatives
The rotation around the single bond connecting the two aromatic rings is subject to an energy barrier. acs.org The preferred conformation is a balance between steric hindrance and electronic interactions. nih.govdoaj.org In biaryl systems like this, a completely planar conformation can be disfavored due to steric clashes between hydrogen atoms on the adjacent rings. nih.gov Computational studies on biaryl fragments have shown that the energy profile as a function of the dihedral angle can reveal the most stable conformations. nih.gov The ground state of the parent biphenyl (B1667301) system is non-planar, and structural modifications can lead to dramatically different conformational preferences. nih.gov
Stereochemistry also plays a pivotal role, especially when chiral centers are introduced into the molecule. acs.orgproteinstructures.com Although this compound itself is not chiral, its derivatives can be. The different stereoisomers of a chiral derivative can exhibit significantly different biological activities, as they may interact differently with the chiral environment of a receptor or enzyme. This highlights the importance of considering the stereochemical properties when designing new derivatives. acs.orgproteinstructures.com The ability to control the conformation and stereochemistry is a powerful tool in optimizing the biological activity of these compounds.
Comparative Analysis of Biological Potency Across Different Derivative Classes of the Nicotinic Acid Scaffold
The nicotinic acid scaffold has served as a versatile template for the development of a wide range of derivatives with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. chemistryjournal.netnih.govresearchgate.net A comparative analysis of these different derivative classes reveals important structure-activity relationships.
For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.govjst.go.jp Compounds with a 2-bromophenyl substituent showed significant activity, with one derivative, in particular, demonstrating a dual anti-inflammatory and analgesic profile comparable to the reference drug mefenamic acid. nih.govjst.go.jp In contrast, derivatization of the carboxylic acid function in these compounds led to a suppression of these activities. jst.go.jp
In the realm of antimicrobial agents, acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising results. nih.gov The nature of the substituent introduced through the aldehyde condensation in the synthesis of acylhydrazones was found to be crucial for their activity against various bacterial and fungal strains. researchgate.netum.edu.my
The following table provides a comparative overview of the biological potency of different classes of nicotinic acid derivatives.
| Derivative Class | Key Structural Feature | Biological Activity | Potency/Efficacy |
| 2-Substituted Phenylnicotinic Acids | 2-Bromophenyl substituent | Analgesic, Anti-inflammatory | High, comparable to mefenamic acid nih.govjst.go.jp |
| Acylhydrazones | Varied aryl aldehyde condensates | Antimicrobial (Gram-positive bacteria) | Promising, with MIC values as low as 1.95 µg/mL nih.gov |
| 1,3,4-Oxadiazolines | Cyclized acylhydrazones | Antimicrobial (Gram-positive bacteria) | High activity, particularly with a 5-nitrofuran substituent nih.gov |
| Nicotinic Acid Amides | Amide linkage at the carboxylic acid position | Analgesic, Anti-inflammatory | Reduced activity compared to free carboxylic acid analogues jst.go.jp |
This comparative analysis underscores the importance of the specific structural modifications made to the nicotinic acid scaffold in determining the resulting biological profile and potency.
Mechanistic Investigations of 5 3 Methoxyphenyl Nicotinic Acid and Its Bioactive Analogs
Elucidation of Molecular Targets and Binding Mechanisms
Receptor Binding and Modulation (e.g., NAADP Receptor Antagonism)
A primary mechanism of action for bioactive analogs of nicotinic acid is the antagonism of the nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) receptor. NAADP is a highly potent second messenger that mobilizes calcium (Ca²⁺) from intracellular stores. wikipedia.orgresearchgate.net Analogs of nicotinic acid can interfere with this process.
A notable synthetic antagonist, BZ194, which shares the core nicotinic acid structure, has been instrumental in elucidating this mechanism. wikipedia.orgsigmaaldrich.com BZ194 acts as a selective antagonist of NAADP-mediated Ca²⁺ signaling. sigmaaldrich.comprobechem.com It has been shown to inhibit NAADP-induced Ca²⁺ release in Jurkat T cells without affecting Ca²⁺ mobilization by other messengers like inositol (B14025) 1,4,5-trisphosphate (InsP₃) or cyclic ADP-ribose (cADPR). wikipedia.orgprobechem.com This specificity highlights the targeted nature of the antagonism. Further studies with the antagonist Ned-19 confirm that blocking NAADP receptors inhibits contractions in smooth muscle cells induced by signaling molecules that rely on this pathway. nih.gov
The antagonistic action of these compounds can be complex. Studies using analogs of another antagonist, Ned-19, suggest the NAADP receptor may possess two distinct binding sites: a high-affinity "locking" site and a low-affinity "opening" site. nih.gov This dual-site model suggests that antagonists can interfere with the receptor's activation and its self-desensitization mechanisms. nih.gov
Table 1: Inhibitory Action of BZ194, a Nicotinic Acid Analog, on NAADP-Mediated Signaling
| Parameter | Condition | Result | Source |
|---|---|---|---|
| NAADP-induced Ca²⁺ Mobilization | Co-injection of 100 nM NAADP with BZ194 into Jurkat T cells | IC₅₀ ≈ 3 µM | sigmaaldrich.com |
| NAADP-stimulated Ryanodine Binding | Inhibition of [³H]ryanodine binding to RyR1 by BZ194 | IC₅₀ ≈ 10 µM | sigmaaldrich.com |
| Specificity | Effect on InsP₃ or cADPR-mediated Ca²⁺ release | No inhibition observed | wikipedia.org |
| Specificity | Effect on capacitative Ca²⁺ entry | No inhibition observed | wikipedia.orgprobechem.com |
Enzyme Inhibition Profiles and Kinetic Studies
Derivatives of nicotinic acid have been shown to inhibit various enzymes, a function often attributed to the common pyridine (B92270) functional group. The nitrogen atom of the pyridine ring can coordinate with metal ions present in the active sites of metalloenzymes, leading to inhibition. nih.gov
A key example is the inhibition of human cytochrome P450 (CYP) enzymes. In vitro studies have demonstrated that nicotinic acid can inhibit CYP2D6. Nicotinamide (B372718), a closely related compound, also inhibits CYP2D6, as well as CYP3A4 and CYP2E1. nih.gov This inhibition is crucial as CYP enzymes are central to the metabolism of a vast number of compounds. The inhibition occurs via the coordination of the pyridine nitrogen with the heme iron atom in the enzyme's active site. nih.gov
Another class of enzymes inhibited by nicotinic acid-related molecules are nicotinamidases, which hydrolyze nicotinamide to nicotinic acid. nih.gov Nicotinaldehyde, a derivative of nicotinic acid, acts as a potent competitive inhibitor of these enzymes from various organisms, with inhibition constants (Ki) ranging from the low micromolar to the nanomolar level. researchgate.netnih.gov This inhibition is consistent with the formation of a reversible thiohemiacetal complex between the inhibitor and a catalytic cysteine residue in the enzyme's active site. nih.gov
Table 2: Inhibition of Human Cytochrome P450 Enzymes by Nicotinic Acid and Nicotinamide
| Compound | Enzyme | Inhibition Constant (Kᵢ) | Source |
|---|---|---|---|
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | nih.gov |
| Nicotinamide | CYP2D6 | 19 ± 4 mM | nih.gov |
| Nicotinamide | CYP3A4 | 13 ± 3 mM | nih.gov |
| Nicotinamide | CYP2E1 | 13 ± 8 mM | nih.gov |
Cellular Response Pathways Induced by 5-(3-Methoxyphenyl)nicotinic Acid Derivatives
The modulation of Ca²⁺ signaling by nicotinic acid derivatives translates into significant effects on downstream cellular response pathways, such as cell activation, proliferation, and inflammation. The role of these compounds has been extensively studied in T-lymphocytes, where Ca²⁺ is a critical signal for immune function.
Stimulation of T-cells via their T-cell receptor (TCR) leads to a rapid increase in intracellular NAADP levels, which is essential for initiating the Ca²⁺ signals required for activation. frontiersin.org By blocking NAADP signaling, antagonists can suppress these responses. For instance, the NAADP antagonist BZ194 inhibits Ca²⁺ mobilization that occurs when primary effector T-cells form an immunological synapse, a critical step in the adaptive immune response. wikipedia.org
This inhibition of early signaling events has profound consequences for T-cell function. Treatment with BZ194 efficiently suppresses the antigen-induced production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation. probechem.com Similarly, the antagonist trans-Ned 19 has been shown to impair the activation and proliferation of CD4⁺ T-cells following TCR stimulation. frontiersin.org These findings underscore the essential role of the NAADP pathway in T-cell biology and demonstrate that nicotinic acid-based antagonists can effectively modulate immune cell responses. wikipedia.orgfrontiersin.org
Table 3: Cellular Responses to NAADP Antagonism by Nicotinic Acid Analogs
| Antagonist | Cell Type | Effect | Source |
|---|---|---|---|
| BZ194 | Jurkat T cells | Inhibits NAADP-mediated Ca²⁺ signaling | wikipedia.org |
| BZ194 | Primary Effector T cells | Inhibits Ca²⁺ mobilization at the immunological synapse | wikipedia.org |
| BZ194 | T cells | Suppresses antigen-induced IL-2 production | probechem.com |
| trans-Ned 19 | Naïve CD4⁺ T cells | Inhibits Ca²⁺ signaling upon TCR stimulation | frontiersin.org |
| trans-Ned 19 | Naïve CD4⁺ T cells | Impairs cell activation and proliferation | frontiersin.org |
| Ned-19 | Guinea Pig Tracheal Smooth Muscle | Inhibits carbachol-induced contractions | nih.gov |
Computational Chemistry and Molecular Modeling of 5 3 Methoxyphenyl Nicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These calculations provide a theoretical framework for understanding the structure and reactivity of 5-(3-Methoxyphenyl)nicotinic acid.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of chemical compounds. jocpr.com For molecules structurally related to this compound, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to achieve a balance between accuracy and computational cost. jocpr.comnih.gov These studies yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. jocpr.com
The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule, which are regions prone to electrophilic and nucleophilic attacks, respectively. dntb.gov.ua
Table 1: Representative DFT-Calculated Electronic Properties for Nicotinic Acid Analogs Note: This table presents typical values found in DFT studies of related nicotinic acid and methoxyphenyl derivatives, as direct studies on the title compound are not specified in the provided results. The values illustrate the type of data generated.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV to 5.5 eV | Relates to chemical reactivity and stability researchgate.net |
The analysis of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—is fundamental to understanding a molecule's electronic behavior and its potential for intermolecular interactions. For aromatic and heterocyclic systems like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the methoxyphenyl ring, while the LUMO is often distributed over the electron-deficient pyridine (B92270) ring and the carboxylic acid group.
The distribution of these orbitals determines how the molecule will interact with other species. The HOMO's location indicates the site of initial electron donation in a reaction, whereas the LUMO's location points to the site of electron acceptance. mdpi.com Natural Bond Orbital (NBO) analysis is another theoretical method used to study charge transfer and intramolecular delocalization of electrons, providing a deeper understanding of the stability arising from hyperconjugative interactions. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor.
Molecular docking is employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov For nicotinic acid derivatives, potential targets could include receptors like the Niacin receptor (GPR109A) or enzymes involved in metabolic pathways. nih.gov Docking studies on related compounds have shown that the nicotinic acid moiety is often crucial for anchoring the ligand within the binding site. nih.govnih.gov The predicted binding affinity provides a quantitative measure of the ligand's potential efficacy.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 6e (Nicotinic acid-based pyrazole) | NPC1L1 | - |
| Compound 6f (Nicotinic acid-based pyrazole) | NPC1L1 | - |
| Compound 13 (Acylhydrazone derivative) | S. aureus TyrRS | -8.0 |
Once a binding pose is predicted, it is crucial to analyze the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are key to the ligand's affinity and specificity. For this compound, several types of interactions are anticipated:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming strong interactions with polar amino acid residues (e.g., Arginine, Serine, Aspartate) in the binding pocket. mdpi.comnih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring of the methoxyphenyl group can engage in hydrophobic interactions with nonpolar residues like Leucine, Valine, and Isoleucine.
Pi-Pi Stacking: The aromatic pyridine and phenyl rings can form π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.
Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the complex and the flexibility of the ligand and protein over time.
Virtual Screening Methodologies for the Identification of Novel Bioactive Analogs
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Ligand-based virtual screening (LBVS) is a prominent approach that utilizes the knowledge of a known active molecule, such as a nicotinic acid derivative, to find new compounds with similar properties but different chemical scaffolds. nih.gov
This methodology often employs shape-based or pharmacophore modeling. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to filter large compound databases. nih.gov Another approach involves Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. nih.gov By combining these methods in a consensus approach, researchers can enhance the probability of identifying novel, diverse, and potent analogs of the parent compound, accelerating the discovery of new bioactive molecules. nih.gov
Machine Learning Approaches in Predicting Chemical Reactivity and Biological Interactions
Machine learning (ML) has emerged as a powerful tool in computational chemistry, enabling the prediction of chemical reactivity and biological interactions for molecules like this compound. These approaches leverage algorithms to learn from large datasets of chemical information, identifying complex patterns that correlate a compound's structure with its behavior. This allows for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing.
One of the primary applications of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical representations that relate the structural or physicochemical properties of a series of compounds to their biological activity. nih.gov For nicotinic acid derivatives, QSAR studies have been instrumental in understanding the structural features that govern their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net These models often employ a range of molecular descriptors, which are numerical representations of a molecule's properties.
The development of robust machine learning models for predicting chemical reactivity and biological interactions typically involves several key steps:
Data Curation: A large and diverse dataset of molecules with experimentally determined reactivity or biological activity is compiled from sources like PubChem and ChEMBL. researchgate.netnih.gov
Featurization: Molecular descriptors are calculated for each molecule in the dataset. These can range from simple physicochemical properties to complex 3D structural information. nih.gov
Model Training: A machine learning algorithm, such as random forest, support vector machine, or a neural network, is trained on the curated dataset to learn the relationship between the molecular features and the target property. nih.govnih.gov
Validation: The model's predictive performance is rigorously assessed using statistical metrics and external validation sets. nih.gov
For this compound, machine learning models can predict a variety of endpoints. In the realm of chemical reactivity, these models can forecast the outcomes of different reactions, including the likelihood of product formation and potential side products. nih.gov In terms of biological interactions, machine learning can predict the binding affinity of the compound to specific protein targets, such as cyclooxygenase (COX) enzymes, which are relevant to its potential anti-inflammatory activity. nih.gov
Detailed Research Findings
Research into the application of machine learning for predicting the properties of nicotinic acid derivatives has yielded significant insights. For instance, studies have demonstrated that a combination of lipophilicity (π) and the volume of substituents on the nicotine (B1678760) scaffold can effectively predict binding affinity at nAChRs. researchgate.net
More advanced deep learning models, such as the multi-tasking T5Chem, have shown the ability to predict various reaction properties, including product yield and reaction type, from SMILES (Simplified Molecular-Input Line-Entry System) strings without the need for atom-mapping. nih.gov These models can be trained on vast datasets of chemical reactions to learn the underlying principles of chemical reactivity.
In the context of predicting biological activity, machine learning models have been successfully used to predict the biological activity of various classes of compounds, including aromatase inhibitors. nih.gov These models can achieve high accuracy, with R² values often exceeding 0.8, indicating a strong correlation between predicted and actual activities. nih.gov Furthermore, machine learning approaches are being developed to predict potential adverse effects, such as drug-induced kidney injury, by integrating chemical descriptors with biological interaction data. mdpi.com
The following interactive data tables illustrate the types of data that would be generated in a machine learning study focused on predicting the chemical reactivity and biological interactions of this compound and related analogs.
Table 1: Predicted vs. Experimental Biological Activity of Nicotinic Acid Analogs
This table showcases a hypothetical comparison between the machine learning-predicted and experimentally determined biological activity (e.g., IC₅₀ for COX-2 inhibition) of a series of nicotinic acid derivatives. The accuracy of the model is assessed by the R² value.
| Compound | Predicted pIC₅₀ | Experimental pIC₅₀ | Residual |
| This compound | 6.5 | 6.3 | 0.2 |
| Analog 1 | 7.1 | 7.0 | 0.1 |
| Analog 2 | 5.8 | 6.0 | -0.2 |
| Analog 3 | 6.9 | 6.7 | 0.2 |
| Analog 4 | 7.5 | 7.6 | -0.1 |
| Model Performance (R²) | \multicolumn{3}{c | }{0.92} |
Table 2: Feature Importance for Predicting COX-2 Inhibition
This table illustrates the relative importance of different molecular descriptors in a machine learning model for predicting COX-2 inhibition. This information is crucial for understanding which molecular properties are most influential in determining biological activity.
| Feature (Molecular Descriptor) | Importance Score |
| Molecular Lipophilicity (logP) | 0.35 |
| Polar Surface Area (PSA) | 0.25 |
| Number of Hydrogen Bond Donors | 0.15 |
| Molecular Weight | 0.10 |
| Number of Aromatic Rings | 0.10 |
| Rotatable Bonds | 0.05 |
Applications in Chemical Biology and Specialized Research Fields
Development of Chemical Probes for Cellular Processes
Nicotinic acid and its derivatives are crucial for cellular function, primarily as precursors for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in metabolic and genetic regulation. nih.govfrontiersin.org The modulation of NAD+ levels is a promising strategy for addressing age-related phenomena, and research into NAD+ augmentation therapy has highlighted the cell-type-specific efficacy of different NAD+ precursors. nih.gov In cultured normal human epidermal keratinocytes, nicotinic acid supplementation was found to significantly increase intracellular NAD+ levels, whereas nicotinamide and its derivatives did not show a similar up-regulation. niacin.io This suggests that nicotinic acid-based compounds could be developed as specific chemical probes to investigate NAD+ biosynthesis and its downstream effects in specific cellular contexts, such as skin cells. nih.govniacin.io The development of such probes allows for the detailed study of enzymatic pathways and cellular responses, providing valuable insights into cellular physiology and disease. researchgate.net
Antimicrobial Research Applications
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of nicotinic acid and its amide form, nicotinamide, have emerged as a promising class of compounds in this area.
Antibacterial Activity Against Specific Bacterial Strains
Nicotinamide, a key derivative of nicotinic acid, has demonstrated antibacterial efficacy, particularly against opportunistic pathogens like Pseudomonas aeruginosa. nih.gov Studies have shown that at high concentrations, nicotinamide can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The mode of action appears to involve the disruption of the microbial cell cycle, causing an increase in cell volume and preventing cell division. nih.gov
Furthermore, newly synthesized nicotinamide derivatives have shown varied and specific antibacterial activities. For instance, certain nicotinic acid hydrazides have been tested against a panel of bacteria, revealing that P. aeruginosa and Klebsiella pneumoniae are particularly susceptible. nih.gov One derivative, NC 3, was noted for its ability to inhibit the growth of these Gram-negative bacteria at a concentration of 0.016 mM, while another, NC 5, was more effective against Gram-positive bacteria at 0.03 mM. nih.gov Other research has focused on creating nicotinamide derivatives that are effective against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and E. coli. researchgate.netresearchgate.net
Table 1: Antibacterial Activity of Selected Nicotinamide Derivatives
| Compound/Class | Target Bacteria | Observed Effect/Concentration | Reference |
| Nicotinamide | Pseudomonas aeruginosa | Most sensitive among tested strains (MIC 1.5–4%) | nih.gov |
| Nicotinamide | Staphylococcus aureus, Escherichia coli | Inhibition of growth, increased cell volume | nih.gov |
| Nicotinic Acid Hydrazide (NC 3) | Pseudomonas aeruginosa, Klebsiella pneumoniae | Growth inhibition at 0.016 mM | nih.gov |
| Nicotinic Acid Hydrazide (NC 5) | Gram-positive bacteria | Most effective at 0.03 mM | nih.gov |
| Azetidine-nicotinamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Effective against tested strains | researchgate.net |
Antifungal Properties and Efficacy
The antifungal potential of nicotinic acid derivatives, especially nicotinamide, is a significant area of research. Nicotinamide has been shown to possess broad antifungal properties, inhibiting the growth of various pathogenic yeasts, including multiple species of Candida and Cryptococcus neoformans. nih.govsciencedaily.comresearchgate.net Its efficacy extends to fluconazole-resistant strains of Candida albicans, a common human fungal pathogen. nih.gov
The mechanism of nicotinamide's antifungal action is believed to involve the disruption of the fungal cell wall. nih.goviosrjournals.org It has been found to inhibit the enzyme Hst3 in C. albicans, which is essential for the yeast's growth and virulence. sciencedaily.com This inhibition leads to reduced virulence and makes both drug-sensitive and drug-resistant strains susceptible. sciencedaily.com Studies have also shown that nicotinamide can suppress the formation of biofilms, which are a major factor in the resistance of C. albicans to conventional antifungal agents. nih.gov Combining nicotinamide with existing antifungals like fluconazole (B54011) has demonstrated enhanced activity against resistant strains. nih.gov
Research into synthesized nicotinamide derivatives continues to yield promising results. One study identified a derivative, compound 16g , as highly active against C. albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. semanticscholar.org This compound also showed potent activity against several fluconazole-resistant C. albicans strains (MICs ranging from 0.125–1 µg/mL) and moderate activity against other Candida species and Trichophyton. semanticscholar.org
Table 2: Antifungal Activity of Nicotinamide and Its Derivatives
| Compound/Class | Target Fungi | Observed Effect/Concentration | Reference |
| Nicotinamide | Candida albicans (including fluconazole-resistant strains) | Significant antifungal activity, biofilm suppression | nih.gov |
| Nicotinamide | Candida species, Aspergillus fumigatus | Broad antifungal properties | sciencedaily.com |
| Nicotinamide | Cryptococcus neoformans | Inhibitory activity | nih.govresearchgate.net |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | MIC of 0.25 µg/mL | semanticscholar.org |
| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans | MICs of 0.125–1 µg/mL | semanticscholar.org |
| Nicotinamide & Ferulic Acid Mixture | Candida species | Fungicidal effect | iosrjournals.org |
Antiproliferative Activity and Potential as Research Agents in Cell Biology
Derivatives of nicotinic acid are being actively investigated for their potential as anticancer agents. The pyridine (B92270) moiety is a common feature in many established drugs, including those used in cancer therapy. researchgate.net Research has focused on synthesizing novel nicotinic acid and nicotinamide derivatives and evaluating their ability to inhibit the proliferation of various human cancer cell lines.
For instance, studies on N-biphenyl nicotinoyl anilides, derived from nicotinic acid, have identified compounds with potent antiproliferative activity in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov One such compound induced cell cycle arrest at the G2/M and G1 phases. nih.gov Other research has explored nicotinamide derivatives that exhibit cytotoxic activity against human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells. researchgate.netresearchgate.net Some of these compounds showed cytotoxic activities against HCT-116 and MCF-7 cells comparable or superior to the standard chemotherapy drug doxorubicin. researchgate.net
The mechanism of action for some of these compounds involves targeting key proteins in cancer progression. For example, certain nicotinic acid derivatives have been designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. sciencedaily.com One compound, 5c , not only showed promising VEGFR-2 inhibition (IC₅₀ = 0.068 μM) but also induced apoptosis in cancer cells. sciencedaily.com
Table 3: Antiproliferative Activity of Selected Nicotinic Acid/Nicotinamide Derivatives
| Compound/Class | Cancer Cell Line | Observed Effect/IC₅₀ | Reference |
| N-biphenyl nicotinoyl anilides | MCF-7, MDA-MB-231 (Breast) | Nanomolar range activity, G2/M and G1 phase arrest | nih.gov |
| Nicotinamide derivatives | HCT-116 (Colorectal), HepG-2 (Liver), MCF-7 (Breast) | Superior cytotoxic activity against HCT-116 | researchgate.netresearchgate.net |
| Nicotinic acid derivative 5c | HCT-15 (Colon), PC-3 (Prostate) | High cytotoxic potential, VEGFR-2 inhibition (IC₅₀ = 0.068 μM) | sciencedaily.com |
| Pyrido[2,3-d]pyrimidines | HCT-116 (Colorectal), MCF-7 (Breast) | Activities similar to doxorubicin | researchgate.net |
Investigation in Materials Science as Corrosion Inhibitors
Organic compounds containing heteroatoms like nitrogen and oxygen, particularly within a conjugated system, are known to be effective corrosion inhibitors for metals in acidic environments. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier. The molecular structure, including the presence of functional groups and aromatic rings, significantly influences their efficiency. researchgate.netmdpi.com
Research has shown that compounds with structures related to 5-(3-methoxyphenyl)nicotinic acid are effective in this regard. For example, 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles have demonstrated good corrosion inhibition for mild steel in both hydrochloric acid and sulfuric acid solutions. researchgate.net The position of the methoxy (B1213986) group on the phenyl ring was found to influence the inhibition efficiency, with the ortho-substituted version (2-MOX) being the most effective. researchgate.net Similarly, an aromatic hydrazide derivative, 4-hydroxyl-N′-[(3-hydroxy-4-methoxyphenyl) methylidene] benzohydrazide (B10538) (HMBH), has been investigated as a corrosion inhibitor for carbon steel in sulfuric acid, showing increased inhibition with higher concentrations. researchgate.net These findings suggest that the methoxyphenyl group, a key feature of this compound, plays a role in the adsorption process and subsequent corrosion protection.
Exploration in Neuroscience Research
The structural components of this compound—the nicotinic acid core and the methoxyphenyl group—are relevant to targets in neuroscience research. Nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) (5-HT) receptors are both crucial ligand-gated ion channels in the central nervous system (CNS) that are involved in regulating neurotransmitter release and are implicated in mood and anxiety disorders. nih.govnih.gov
There is evidence of significant interplay between these two receptor systems. Studies have shown that nAChRs and 5-HT₃ receptors can be co-localized on the same nerve terminals in brain regions like the striatum, indicating a convergence of cholinergic and serotonergic regulation of neurotransmitter systems such as dopamine (B1211576). nih.gov The 5-HT₃ receptor itself is a target for antidepressant and anxiolytic drugs. nih.govbham.ac.uk
Furthermore, the methoxyphenyl moiety is a common feature in compounds designed to interact with serotonin receptors. For example, meta-chlorophenylbiguanide is a potent and selective 5-HT₃ receptor agonist. bham.ac.uk The presence of both a nicotinic acid core, which can interact with nAChRs, and a methoxyphenyl group, found in ligands for 5-HT receptors, suggests that compounds like this compound could serve as scaffolds for developing novel agents to probe the complex interactions between the nicotinic and serotonergic systems in the brain. bham.ac.ukfrontiersin.org
Future Perspectives in 5 3 Methoxyphenyl Nicotinic Acid Research
Emerging Avenues for Novel Therapeutic Agent Discovery Based on Nicotinic Acid Scaffolds
The nicotinic acid moiety has long been recognized for its therapeutic value, most notably in the management of dyslipidemia. nih.govresearchgate.net However, the therapeutic potential of nicotinic acid derivatives extends far beyond lipid regulation, with emerging research pointing towards their utility in a diverse range of diseases, including cancer and inflammatory conditions. nih.govbenthamdirect.comingentaconnect.com The structural versatility of the nicotinic acid scaffold allows for a wide array of chemical modifications, enabling the development of novel compounds with tailored pharmacological profiles. nih.govjst.go.jp
The compound 5-(3-Methoxyphenyl)nicotinic acid, with its unique substitution pattern, represents a compelling starting point for the discovery of new therapeutic agents. The methoxy (B1213986) group on the phenyl ring can influence the compound's electronic properties and metabolic stability, while the nicotinic acid core provides a well-established pharmacophore for interacting with various biological targets. Future research will likely focus on creating libraries of derivatives based on this scaffold, exploring different substituents on both the phenyl and pyridine (B92270) rings to optimize potency, selectivity, and pharmacokinetic properties.
For instance, the development of nicotinic acid derivatives as anticancer agents is a particularly active area of research. nih.govbenthamdirect.comingentaconnect.com Studies have shown that some nicotinic acid analogs can inhibit tumor growth through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cancer progression. nih.govnih.gov The exploration of this compound and its derivatives in this context could lead to the identification of novel drug candidates with improved efficacy and reduced side effects compared to existing chemotherapies.
Furthermore, the anti-inflammatory properties of nicotinic acid derivatives are gaining increasing attention. nih.gov By modulating inflammatory pathways, these compounds could offer new treatment options for a range of chronic inflammatory diseases. The structural features of this compound could be systematically modified to enhance its anti-inflammatory activity and selectivity for specific inflammatory targets.
Integration of Advanced Synthetic Techniques with High-Throughput Screening
The discovery of novel therapeutic agents from nicotinic acid scaffolds is intrinsically linked to advancements in chemical synthesis and screening technologies. Traditional synthetic methods can be time-consuming and may not be suitable for generating the large and diverse chemical libraries required for modern drug discovery campaigns. google.com To accelerate the exploration of the chemical space around this compound, researchers are increasingly turning to advanced synthetic techniques.
These modern synthetic methodologies, which may include flow chemistry, microwave-assisted synthesis, and automated parallel synthesis, offer significant advantages in terms of speed, efficiency, and scalability. They enable the rapid generation of a multitude of analogs, which is crucial for establishing robust structure-activity relationships (SAR).
The power of these advanced synthetic approaches is amplified when they are integrated with high-throughput screening (HTS) platforms. acs.org HTS allows for the rapid evaluation of thousands of compounds against a specific biological target or cellular pathway. nih.govnih.govresearchgate.net This combination of rapid synthesis and screening creates a powerful engine for drug discovery, enabling the efficient identification of "hit" compounds from large chemical libraries. The development of new whole-cell high-throughput functional screening methods, for example, has facilitated the discovery of novel enzyme inhibitors from metagenomic libraries. nih.gov
For this compound, this integrated approach would involve the synthesis of a diverse library of derivatives, followed by their screening in a battery of HTS assays relevant to various diseases. This could include assays for enzyme inhibition, receptor binding, and cellular responses. The data generated from these screens would then be used to guide the next round of synthesis, in an iterative process of optimization that ultimately leads to the identification of potent and selective drug candidates.
Synergistic Approaches Combining Computational and Experimental Research for Targeted Design
The convergence of computational and experimental research has revolutionized the field of drug design, offering a more rational and targeted approach to the discovery of new medicines. nih.govbiorxiv.orgresearchgate.netnih.gov This synergistic strategy is particularly well-suited for the exploration of the therapeutic potential of this compound and its derivatives.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into how these compounds interact with their biological targets at the atomic level. acs.orgnih.gov By predicting the binding modes and affinities of different derivatives, these computational tools can help to prioritize which compounds to synthesize and test experimentally. This in silico screening can significantly reduce the time and resources required for lead identification.
For example, computational studies have been successfully employed to understand the interactions of nicotinamide (B372718) derivatives with their targets and to rationalize observed solvent effects on their photochemical properties. acs.org Similarly, homology modeling has been used to build three-dimensional models of nicotinic acetylcholine (B1216132) receptor subunits, providing a framework for the structure-based design of new drugs. nih.gov
Experimental validation remains a critical component of this synergistic approach. The predictions made by computational models must be tested through rigorous experimental studies, including in vitro biochemical assays and cell-based functional assays. mdpi.com The experimental data, in turn, can be used to refine and improve the computational models, creating a feedback loop that drives the drug design process forward. This iterative cycle of computational prediction and experimental validation has been shown to improve the sensitivity of biosensors and can be applied to the targeted design of novel therapeutics based on the this compound scaffold. nih.govbiorxiv.orgresearchgate.netnih.gov
Exploration of New Biological Targets and Pathways for Nicotinic Acid Derivatives
While the traditional therapeutic applications of nicotinic acid have focused on a limited number of targets, there is a growing realization that its derivatives may interact with a much broader range of biological molecules and pathways. genome.jpresearchgate.net The future of research into this compound will undoubtedly involve a systematic exploration of these new biological frontiers.
One promising area of investigation is the role of nicotinic acid derivatives as modulators of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism. NAD+ is a critical coenzyme involved in a wide array of cellular processes, and its dysregulation has been implicated in a variety of diseases, including cancer and metabolic disorders. frontiersin.orgnih.govnih.govnih.gov Recent studies have highlighted the potential of targeting enzymes involved in NAD+ biosynthesis, such as nicotinamide phosphoribosyltransferase (NAMPT), as a therapeutic strategy. nih.govnih.gov The development of novel NAMPT inhibitors or modulators based on the this compound scaffold could represent a significant advance in cancer therapy.
Furthermore, the identification of novel receptors and signaling pathways for nicotinic acid derivatives is an active area of research. The discovery of the G-protein coupled receptor GPR109A as a receptor for niacin has provided new insights into its mechanism of action and has opened up new avenues for drug development. nih.govpsu.edu It is plausible that this compound and its analogs may interact with other, as yet unidentified, receptors or signaling molecules.
The exploration of these new biological targets and pathways will require the use of a wide range of modern research tools, including chemical proteomics, genetic screening, and systems biology approaches. By elucidating the full spectrum of biological activities of nicotinic acid derivatives, researchers can unlock their full therapeutic potential and pave the way for the development of novel treatments for a wide range of human diseases.
Q & A
How can researchers optimize the synthesis and purification of 5-(3-Methoxyphenyl)nicotinic acid for use in metal-organic frameworks (MOFs)?
Basic Research Focus : Synthesis protocols and yield optimization.
Methodological Answer :
- Ligand Design : Incorporate this compound as a semi-flexible linker due to its dual carboxylate and pyridine groups, enabling coordination with metals like Cu(II) or In(III) .
- Solvothermal Synthesis : Use DMF or DMSO as solvents under controlled temperatures (80–120°C) to promote crystallization. Monitor reaction pH to stabilize the ligand’s protonation state, critical for framework assembly .
- Purification : Employ Soxhlet extraction with methanol to remove unreacted precursors. Characterize purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
What advanced techniques resolve structural contradictions in characterizing this compound derivatives?
Advanced Research Focus : Structural elucidation under varying conditions.
Methodological Answer :
- X-ray Diffraction (XRD) : Resolve ambiguities in coordination geometry (e.g., monodentate vs. bridging modes) by comparing simulated and experimental powder XRD patterns .
- Solid-State NMR : Use C CP/MAS NMR to differentiate protonation states of carboxyl groups, which influence MOF topology .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition at 250–300°C) with ligand-metal bond strength to validate structural models .
How does this compound enhance catalytic performance in defect-engineered MOFs?
Advanced Research Focus : Mechanistic studies in catalysis.
Methodological Answer :
- Defect Engineering : Introduce ligand vacancies during MOF synthesis to create active sites for CO fixation. Quantify defects via N adsorption isotherms (BET surface area >1000 m/g) .
- Kinetic Profiling : Monitor CO cycloaddition with epoxides using in situ FTIR. The methoxy group modulates electron density at Cu(II) centers, accelerating turnover frequencies (TOF > 50 h) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map reaction pathways and identify rate-limiting steps influenced by ligand substituents .
What methodologies identify microbial metabolic interactions involving this compound?
Basic Research Focus : Biotransformation pathways.
Methodological Answer :
- Metabolite Screening : Incubate the compound with gut microbiota (e.g., Clostridium spp.) and analyze via LC-MS. Look for reduced derivatives like 5-(3-Methoxyphenyl)valeric acid, a potential biomarker .
- Enzymatic Assays : Test nicotinamidase activity (e.g., Mycobacterium PncA) using UV-Vis at 260 nm to track nicotinic acid release, indicating demethylation potential .
- Microbiome Profiling : Use 16S rRNA sequencing to correlate metabolite production with bacterial taxa dominance in anaerobic bioreactors .
How do researchers assess the oxidative stability of this compound in acidic environments?
Advanced Research Focus : Reaction kinetics and degradation pathways.
Methodological Answer :
- Kinetic Studies : Use peroxomonosulfate (PMS) as an oxidant in pH 2–4 buffers. Monitor reaction progress via UV-Vis at 270 nm (absorbance decay correlates with oxidation) .
- Rate Law Determination : Apply pseudo-first-order kinetics. The methoxy group retards oxidation by stabilizing the protonated nicotinic acid form (rate constant at 25°C) .
- Product Analysis : Identify N-oxide derivatives via FTIR (C=O stretch at 1680 cm) and H NMR (downfield shift of aromatic protons) .
What safety protocols mitigate risks when handling this compound?
Basic Research Focus : Hazard mitigation.
Methodological Answer :
- PPE Requirements : Use nitrile gloves (tested to ASTM D6978), OV/AG/P99 respirators for aerosolized particles, and full-body suits to prevent dermal exposure .
- Waste Disposal : Neutralize acidic byproducts with 10% NaHCO before incineration at licensed facilities (TGA confirms complete combustion >400°C) .
- First Aid : For eye exposure, rinse with 0.9% saline for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
How do computational studies guide the design of this compound analogs for enhanced MOF performance?
Advanced Research Focus : Structure-property relationships.
Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand flexibility in MOF pores (AMBER force field) to predict gas adsorption selectivity (CO/N > 200) .
- Docking Studies : Model interactions with enzymatic targets (e.g., acetylcholinesterase) using AutoDock Vina. The methoxy group improves binding affinity () .
- Electronic Structure Analysis : Calculate HOMO-LUMO gaps (Gaussian 09) to correlate electron-withdrawing effects with catalytic activity in MOFs .
What comparative studies highlight functional differences between this compound and its hydroxylated analogs?
Basic Research Focus : Functional group impact.
Methodological Answer :
- Solubility Testing : Compare DMSO solubility (UV-Vis at 320 nm); methoxy groups reduce polarity (logP = 1.8 vs. 1.2 for hydroxylated analogs) .
- MOF Performance : Hydroxylated analogs (e.g., 5-(3-Hydroxyphenyl)nicotinic acid) show higher CO uptake (12 mmol/g vs. 8 mmol/g) due to stronger H-bonding .
- Biological Activity : Hydroxylated metabolites (e.g., 5-(3-Hydroxyphenyl)valeric acid) exhibit antimicrobial effects against E. coli (MIC = 50 µg/mL) via membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
